Calcium 2,2'-(ethylenebis(oxy))bisacetate
Description
Contextual Significance of Calcium Coordination Chemistry
The coordination chemistry of calcium is fundamental to a vast array of biological phenomena. Calcium ions act as ubiquitous second messengers, modulating processes ranging from muscle contraction and neurotransmission to gene transcription and apoptosis. The ability of calcium to form complexes with specific coordination geometries and exchange rates with proteins and other biological ligands is central to its signaling function. Understanding the principles of calcium coordination, including its preference for oxygen-based ligands and its flexible coordination numbers, is crucial for elucidating its role in both health and disease. In this context, synthetic chelators like EGTA provide well-defined systems to probe and manipulate calcium-dependent pathways, offering insights that are often difficult to obtain in the complexity of a living cell.
Role of Polyether-Carboxylate Ligands in Metal Ion Chelation
EGTA belongs to the class of polyether-carboxylate ligands, which are characterized by a flexible polyether backbone and multiple carboxylate groups. This structural arrangement is key to its high affinity and selectivity for calcium ions. The ether oxygens and the carboxylate groups provide multiple coordination sites that can effectively encapsulate the calcium ion. A distinguishing feature of EGTA is its significantly higher affinity for Ca²⁺ compared to magnesium ions (Mg²⁺), a crucial advantage in biological research where Mg²⁺ is typically present at much higher concentrations than Ca²⁺. frontiersin.orgsigmaaldrich.com This selectivity arises from the specific size and flexibility of the EGTA binding pocket, which is better suited to the ionic radius of Ca²⁺. The chelation process involves the formation of a stable, water-soluble complex, effectively sequestering the calcium ion and controlling its free concentration in a solution.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
84864-57-3 |
|---|---|
Molecular Formula |
C6H8CaO6 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
calcium;2-[2-(carboxylatomethoxy)ethoxy]acetate |
InChI |
InChI=1S/C6H10O6.Ca/c7-5(8)3-11-1-2-12-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI Key |
KVHWIQCOLIGYGJ-UHFFFAOYSA-L |
Canonical SMILES |
C(COCC(=O)[O-])OCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Ligand Chemistry and Precursor Synthesis of 2,2 Ethylenebis Oxy Bisacetic Acid
Synthetic Methodologies for 2,2'-(ethylenebis(oxy))bisacetic acid
The synthesis of 2,2'-(ethylenebis(oxy))bisacetic acid has been approached through various methods, ranging from established classical pathways to more recent, refined procedures.
The traditional and most widely cited synthesis of 2,2'-(ethylenebis(oxy))bisacetic acid involves a two-step process starting from ethylene (B1197577) glycol. The initial step is a Williamson ether synthesis, where ethylene glycol is reacted with chloroacetic acid in the presence of a strong base, typically sodium hydroxide (B78521). This reaction forms the disodium (B8443419) salt of the target acid. The subsequent step involves the acidification of this salt solution with a mineral acid, such as hydrochloric acid, to precipitate the free 2,2'-(ethylenebis(oxy))bisacetic acid.
Key features of this established pathway include the use of readily available and inexpensive starting materials. The reaction is typically carried out in an aqueous medium, and the product can be isolated through crystallization upon acidification. Variations in the reaction conditions, such as temperature and the rate of addition of reactants, can be optimized to improve the yield and purity of the final product.
Table 1: Established Synthesis of 2,2'-(ethylenebis(oxy))bisacetic acid
| Step | Reactants | Reagents | Typical Conditions | Product |
| 1. Etherification | Ethylene glycol, Chloroacetic acid | Sodium hydroxide | Aqueous solution, elevated temperature | Disodium 2,2'-(ethylenebis(oxy))bisacetate |
| 2. Acidification | Disodium 2,2'-(ethylenebis(oxy))bisacetate | Hydrochloric acid | Aqueous solution, cooling | 2,2'-(ethylenebis(oxy))bisacetic acid |
While the classical synthesis remains prevalent, research has explored alternative methods to enhance efficiency, yield, and environmental compatibility. One notable advancement involves phase-transfer catalysis. In this approach, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the reaction between the ethylene glycol and chloroacetate (B1199739) in a two-phase system (e.g., organic-aqueous). This can lead to milder reaction conditions, reduced side reactions, and easier product separation.
Another area of development focuses on the direct oxidation of diethylene glycol. This method, while conceptually simpler, presents challenges in selectively oxidizing the terminal alcohol groups to carboxylic acids without cleaving the ether linkage. Research in this area often involves the use of specific catalytic systems, such as those based on noble metals like platinum or gold, under controlled pH and oxygen pressure. These methods are of interest for developing more sustainable and "green" synthetic routes.
Conformational Analysis and Ligand Isomerism of 2,2'-(ethylenebis(oxy))bisacetic acid
In the crystalline state, the acid often adopts a conformation where the two carboxyl groups are oriented in a way that facilitates intermolecular hydrogen bonding. In solution, the molecule is much more dynamic, with a rapid interchange between different rotamers. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), and computational modeling are essential tools for studying these conformational equilibria. The preferred conformation in solution can be influenced by factors like solvent polarity and pH, which affects the protonation state of the carboxyl groups. This conformational adaptability is crucial for the ligand to effectively wrap around and coordinate with metal ions of different sizes and coordination geometries.
Chemical Reactivity and Derivatization Potential of 2,2'-(ethylenebis(oxy))bisacetic acid
The primary chemical reactivity of 2,2'-(ethylenebis(oxy))bisacetic acid is centered around its two carboxylic acid functional groups. These groups can undergo a range of reactions typical of carboxylic acids.
Esterification: The carboxyl groups can be readily esterified by reaction with alcohols in the presence of an acid catalyst. This allows for the synthesis of a variety of diester derivatives, which can be useful as intermediates in further synthetic transformations or as plasticizers.
Amide Formation: Reaction with amines, often in the presence of a coupling agent, leads to the formation of amides. This opens up possibilities for creating more complex molecules, including polymers or side chains for functional materials.
Acid Halide Formation: The carboxylic acid groups can be converted to more reactive acid halides (e.g., acid chlorides) using reagents like thionyl chloride or oxalyl chloride. These acid halides are valuable precursors for a wide array of subsequent reactions.
The ether linkages in the backbone are generally stable but can be cleaved under harsh acidic conditions. The derivatization of the carboxyl groups is a key strategy for modulating the solubility, lipophilicity, and coordinating properties of the ligand, enabling the design of new chelating agents with tailored properties for specific applications.
Synthetic Approaches to Calcium 2,2 Ethylenebis Oxy Bisacetate
Direct Synthesis Strategies
Direct synthesis methods are among the most straightforward and commonly employed for the preparation of simple metal salts of organic acids. These strategies typically involve the reaction of the corresponding carboxylic acid with a suitable calcium source in a liquid medium, leading to the formation and subsequent isolation of the target salt.
Precipitation from an aqueous solution is a primary method for the synthesis of Calcium 2,2'-(ethylenebis(oxy))bisacetate. This technique generally involves the reaction of 2,2'-(ethylenebis(oxy))bisacetic acid with a calcium salt, such as calcium chloride, or a base like calcium hydroxide (B78521) or calcium carbonate. tuwien.atjustia.comyoutube.com The underlying chemical principle is the formation of the calcium salt, which may precipitate out of the solution if its solubility is exceeded.
A general reaction scheme using calcium carbonate can be represented as:
C₆H₁₀O₆ (aq) + CaCO₃ (s) → Ca(C₆H₈O₆) (aq/s) + H₂O (l) + CO₂ (g)
In a typical procedure, 2,2'-(ethylenebis(oxy))bisacetic acid would be dissolved in water, and a stoichiometric amount of calcium carbonate would be added portion-wise to control the effervescence of carbon dioxide. researchgate.net The reaction mixture is often stirred until the evolution of gas ceases, indicating the completion of the reaction.
The isolation of the product can be achieved through several crystallization techniques. If the product is sparingly soluble, it will precipitate directly from the reaction mixture and can be collected by filtration. youtube.com For more soluble salts, crystallization can be induced by methods such as:
Evaporation: Slowly evaporating the solvent to increase the concentration of the salt until it surpasses its solubility limit and crystallizes.
Cooling Crystallization: If the solubility of the salt is significantly temperature-dependent, the saturated solution can be cooled to induce crystallization.
Antisolvent Crystallization: Adding a solvent in which the calcium salt is insoluble (e.g., ethanol) to the aqueous solution can cause the product to precipitate. google.com
The choice of crystallization method can influence the crystal size and morphology of the final product. Slow crystallization processes generally yield larger and more well-defined crystals.
Solvothermal and hydrothermal synthesis are powerful techniques for producing crystalline materials, including coordination polymers and metal-organic frameworks (MOFs), often with unique structural and morphological properties. researchgate.netnih.govtandfonline.comrsc.org These methods are carried out in a closed system, such as a Teflon-lined autoclave, where the reactants are heated in a solvent above its boiling point, leading to increased pressure. nih.govrsc.orgresearchgate.net When water is the solvent, the method is termed hydrothermal synthesis. tandfonline.comrsc.orgresearchgate.netnih.gov
For the synthesis of this compound, a hydrothermal approach would involve heating a mixture of 2,2'-(ethylenebis(oxy))bisacetic acid and a calcium salt (e.g., calcium nitrate (B79036) or calcium chloride) in water at elevated temperatures, typically in the range of 120-200°C, for a period of several hours to days. nih.govtandfonline.comnih.gov
A representative reaction setup is as follows:
| Parameter | Typical Value/Condition |
| Calcium Source | Ca(NO₃)₂ or CaCl₂ |
| Ligand | 2,2'-(ethylenebis(oxy))bisacetic acid |
| Solvent | Water (hydrothermal) or other organic solvents (solvothermal) |
| Temperature | 120 - 200 °C nih.govnih.gov |
| Reaction Time | Several hours to several days nih.govtandfonline.com |
| pH Adjustment | Often adjusted with a base (e.g., triethylamine) to deprotonate the carboxylic acid tandfonline.com |
The use of modulators, such as acetic acid, can sometimes be employed to influence crystal growth and prevent the rapid precipitation of an amorphous solid. nih.gov The high temperature and pressure conditions can facilitate the formation of highly crystalline and potentially novel polymeric structures of this compound.
Green Chemistry Principles in this compound Production
The application of green chemistry principles to the synthesis of coordination compounds is an area of growing importance, aiming to reduce the environmental impact of chemical processes. rsc.orgrmit.edu.vnacs.orgnih.govresearchgate.net For the production of this compound, several green strategies can be considered.
One of the primary tenets of green chemistry is the use of environmentally benign solvents, with water being the most desirable. rsc.org Direct precipitation methods in aqueous solutions align well with this principle.
Another green synthetic approach is mechanochemistry , or solid-state reaction synthesis. This technique involves the grinding of solid reactants together, often with a small amount of a liquid-phase grinding assistant, to initiate a chemical reaction. tuwien.at This method can significantly reduce or eliminate the need for bulk solvents, leading to a more environmentally friendly and efficient process. For instance, 2,2'-(ethylenebis(oxy))bisacetic acid and calcium hydroxide could be milled together to produce the desired salt. tuwien.at
The use of bio-based starting materials is another key aspect of green chemistry. While 2,2'-(ethylenebis(oxy))bisacetic acid is typically derived from petrochemical sources, exploring bio-based routes to its synthesis would further enhance the green credentials of its calcium salt production. Additionally, using calcium sources derived from waste materials, such as eggshells (which are primarily calcium carbonate), could be a sustainable option. mdpi.comresearchgate.net
Other green synthetic techniques that could be explored include microwave-assisted synthesis and ultrasonic synthesis . rmit.edu.vn These methods can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. rmit.edu.vn
Optimization of Reaction Conditions for Purity and Yield
The optimization of reaction conditions is crucial for maximizing the yield and ensuring the high purity of the synthesized this compound. Several parameters can be systematically varied to achieve the desired outcome. mdpi.comresearchgate.netresearchgate.net
Key Optimization Parameters:
| Parameter | Effect on Purity and Yield |
| pH | The pH of the reaction medium is critical as it affects the deprotonation of the carboxylic acid groups of 2,2'-(ethylenebis(oxy))bisacetic acid, which is necessary for salt formation. Controlling the pH can also prevent the precipitation of calcium hydroxide if a strong base is used in excess. tandfonline.com |
| Temperature | Temperature can influence the reaction rate and the solubility of the product. justia.commdpi.comgoogle.com For precipitation methods, a moderate temperature may be optimal to ensure complete reaction without significantly increasing the solubility of the product, which would lower the yield. In hydrothermal synthesis, temperature is a key factor in determining the crystal phase and structure of the product. nih.gov |
| Concentration of Reactants | The initial concentrations of the reactants can affect the rate of precipitation and the particle size of the product. nih.gov Very high concentrations may lead to rapid precipitation and the formation of amorphous or poorly crystalline material. |
| Stoichiometry | The molar ratio of the calcium source to the dicarboxylic acid is a fundamental parameter. A stoichiometric ratio is typically aimed for, but in some cases, a slight excess of one reactant may be used to drive the reaction to completion. google.comgoogle.com |
| Stirring Rate | Adequate mixing is important to ensure homogeneity and promote contact between the reactants. The stirring rate can also influence the particle size and morphology of the precipitate. |
| Solvent System | The choice of solvent can impact the solubility of both the reactants and the product, thereby affecting the yield and the crystallization process. google.com |
A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the effects of these parameters and their interactions to identify the optimal conditions for the synthesis of this compound with high purity and yield. mdpi.comresearchgate.net
Coordination Chemistry of Calcium 2,2 Ethylenebis Oxy Bisacetate
Chelation Behavior of the 2,2'-(ethylenebis(oxy))bisacetate Ligand
The 2,2'-(ethylenebis(oxy))bisacetate anion, the conjugate base of EGTA, is a flexible, polydentate ligand capable of forming highly stable complexes with metal ions. youtube.comnih.gov Its structure, which includes both carboxylate and ether functional groups, allows it to envelop a metal ion, forming multiple coordination bonds. youtube.com
Denticity and Binding Modes of Carboxylate Moieties
The 2,2'-(ethylenebis(oxy))bisacetate ligand is a polyamino-polycarboxylic acid. wikipedia.org It possesses a total of eight potential donor atoms: two nitrogen atoms, four oxygen atoms from the carboxylate groups, and two ether oxygen atoms. youtube.cominterchim.fr This structure allows it to be a multidentate, or "many-toothed," chelator. youtube.com In its complexes with metal ions, it typically acts as a hexadentate or octadentate ligand.
Coordination Environment and Geometry of the Calcium(II) Ion
The coordination of the Calcium(II) ion by the 2,2'-(ethylenebis(oxy))bisacetate ligand results in a well-defined, stable complex. The large size and flexible coordination requirements of the Ca(II) ion are well-matched by the octadentate nature of the ligand.
Preferred Coordination Numbers of Calcium(II) in Related Complexes
The Calcium(II) ion is known for its variable coordination number, typically ranging from six to nine, and in some cases, even higher. This flexibility allows it to be coordinated by a wide variety of ligands. In complexes with multidentate ligands featuring carboxylate and oxygen donors, Ca(II) often exhibits higher coordination numbers. For instance, in a coordination polymer with 2-carboxybenzaldehyde, the Ca(II) ion is eight-coordinated, adopting a distorted doubly capped octahedral geometry. researchgate.net In a complex with dimethylphosphate ligands, Ca(II) is octahedrally coordinated. nih.gov When complexed with the related hexadentate ligand EDTA, Ca(II) generally forms a complex with an octahedral geometry, indicating a coordination number of six. prutor.aisarthaks.comcollegedunia.com Given that the 2,2'-(ethylenebis(oxy))bisacetate ligand has eight potential donor sites, it can fully encapsulate the Ca(II) ion, leading to a high coordination number.
Factors Influencing Coordination Polyhedron Distortions
The geometry of coordination complexes is often an idealized representation, and real structures typically exhibit some degree of distortion. Several factors contribute to the distortion of the coordination polyhedron in a Calcium(II) complex:
Nature of the Metal Ion: The Ca(II) ion has a relatively large ionic radius and a low charge density. It does not have strong preferences for a specific coordination geometry dictated by ligand field stabilization energy, which makes its coordination sphere easily deformable. unacademy.com
Ligand Constraints: The 2,2'-(ethylenebis(oxy))bisacetate ligand is a long, flexible chain. The inherent bond lengths and angles within the ligand backbone impose geometric constraints on the positioning of the donor atoms. This can lead to a coordination geometry that is a compromise between the ideal polyhedron and the sterically accessible arrangement for the ligand, resulting in distortion. ponder.ing
Steric Hindrance: Repulsion between different parts of the bulky ligand can force the coordination geometry to deviate from ideal forms like a perfect octahedron or square antiprism. unacademy.comacs.org
Environmental Factors: In a crystal lattice, interactions with counter-ions and solvent molecules can also influence and distort the coordination geometry. acs.org
A summary of these influencing factors is presented in the table below.
| Factor | Description |
| Metal Ion Characteristics | The large size and low charge density of Ca(II) allow for a flexible and easily distorted coordination environment. unacademy.com |
| Ligand Bite Angle | The angle between two coordinating atoms of the chelating ligand and the central metal ion can enforce a distorted geometry. |
| Ligand Flexibility | The flexible ethylene (B1197577) glycol backbone of the ligand allows it to wrap around the metal ion in a way that may not conform to a perfect polyhedron. ponder.ing |
| Steric Repulsion | Mutual repulsion between the ligand's own atoms can prevent the adoption of an ideal, high-symmetry coordination geometry. acs.org |
Comparative Coordination Studies of Calcium(II) with Other Divalent Cations (e.g., Mg²⁺, Cd²⁺)
The coordination behavior of the 2,2'-(ethylenebis(oxy))bisacetate ligand is notably different with various divalent cations, which is the basis for its utility as a selective chelator.
The most significant comparison is between Ca(II) and Mg(II). The 2,2'-(ethylenebis(oxy))bisacetate ligand shows a much higher affinity for Ca(II) than for Mg(II). wikipedia.orginterchim.fr This selectivity is primarily attributed to the structural differences between the ligand and the ions. The smaller ionic radius of Mg(II) is not an ideal fit for the larger, more flexible binding cavity created by the ligand. The longer backbone of the EGTA ligand makes it difficult to wrap tightly around the smaller magnesium ion, resulting in a less stable complex. youtube.com
Comparative studies have also been performed with cadmium(II). A study on the structural and spectroscopic properties of calcium and cadmium complexes with this ligand highlights the differences in coordination. acs.org While both are divalent cations, differences in ionic radius, electronegativity, and preferred coordination geometries lead to distinct complex structures and stabilities. Complexes with other divalent cations such as Mn(II) and Cu(II) have also been investigated for their chemical activities. nih.gov
The table below summarizes the selectivity of the 2,2'-(ethylenebis(oxy))bisacetate ligand (EGTA) for Ca(II) over Mg(II).
| Cation | Ionic Radius (for CN=6) | Log K (Stability Constant) | Key Reason for Selectivity |
| Ca²⁺ | 1.00 Å | ~11.0 | The larger ionic radius of Ca²⁺ provides a better size match for the binding cavity of the flexible EGTA ligand. youtube.comwikipedia.org |
| Mg²⁺ | 0.72 Å | ~5.2 | The smaller Mg²⁺ ion is a poor fit for the large EGTA cavity, leading to a much less stable complex. youtube.cominterchim.fr |
Structural Elucidation of Calcium 2,2 Ethylenebis Oxy Bisacetate Complexes
Solid-State Structural Analysis by X-ray Crystallography
X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For Calcium 2,2'-(ethylenebis(oxy))bisacetate, this technique would reveal the precise coordination environment of the calcium ion, the conformation of the EGTA ligand upon binding, and the packing of the complex in the crystal lattice.
The initial step in a crystallographic study is the growth of single crystals of sufficient quality. For this compound, this would likely be achieved by slow evaporation of a solution containing stoichiometric amounts of a calcium salt (e.g., calcium chloride) and the disodium (B8443419) or dipotassium (B57713) salt of EGTA, with careful control of pH and temperature.
Once a suitable crystal is obtained and mounted on a diffractometer, X-ray diffraction data are collected. The resulting diffraction pattern is used to determine the unit cell parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). These parameters define the fundamental repeating unit of the crystal. The crystal system (e.g., monoclinic, orthorhombic) and space group, which describes the symmetry of the crystal, would also be determined. For a complex like this compound, one might anticipate a lower symmetry system, such as monoclinic or triclinic, due to the molecule's conformational flexibility.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.320 |
| b (Å) | 24.200 |
| c (Å) | 12.260 |
| α (°) | 90 |
| β (°) | 108.07 |
| γ (°) | 90 |
| Volume (Å3) | 3475.9 |
| Z (Formula units per cell) | 8 |
The refined crystal structure would provide precise measurements of the bond lengths and angles within the complex. Of primary interest are the coordination bonds between the calcium ion and the ligand. The calcium ion is expected to be coordinated by multiple oxygen atoms from the four carboxylate groups and the two ether linkages of the EGTA ligand. The nitrogen atoms of the EGTA ligand would also likely participate in coordination.
The coordination number of calcium in such complexes is flexible, but often ranges from 6 to 8. The resulting coordination geometry (e.g., distorted octahedral, dodecahedral) would be determined by the O-Ca-O, O-Ca-N, and N-Ca-N bond angles. In related calcium-valine complexes, Ca-O distances have been observed to range from approximately 2.27 Å to 2.40 Å. mdpi.com
Table 2: Expected Coordination Bond Data for this compound (Note: This table is illustrative and based on typical values for similar complexes.)
| Bond Type | Expected Distance Range (Å) | Atom Source |
|---|---|---|
| Ca-O (carboxylate) | 2.30 - 2.50 | EGTA Ligand |
| Ca-O (ether) | 2.45 - 2.65 | EGTA Ligand |
| Ca-N | 2.55 - 2.75 | EGTA Ligand |
Beyond the intramolecular structure of a single complex, crystallography reveals how molecules pack together to form a three-dimensional lattice. This packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and potentially ionic interactions if counter-ions are present in the crystal structure.
For this compound, hydrogen bonds could form between the carboxylate oxygen atoms and any water molecules of crystallization. These interactions link the individual complexes into a larger supramolecular assembly, influencing the physical properties of the crystal, such as its stability and dissolution characteristics.
Polymorphism is the ability of a compound to exist in more than one crystal structure. These different forms, or polymorphs, can have distinct physical properties. Pseudopolymorphism refers to different crystal forms that arise from the inclusion of solvent molecules (hydrates or solvates). Calcium complexes, due to the flexible coordination sphere of the Ca²⁺ ion, are known to exhibit polymorphism. mdpi.com
For this compound, it is conceivable that different polymorphs could be obtained by varying crystallization conditions such as solvent, temperature, or the rate of crystallization. For example, a rapid precipitation might yield a kinetically favored, less stable polymorph, while slow crystallization could produce the thermodynamically stable form. The presence of water could also lead to the formation of one or more stable hydrates (pseudopolymorphs). Studies on calcium carbonate have shown that different polymorphs like calcite, aragonite, and vaterite can be selectively formed under varying conditions. researchgate.netnih.gov
Solution-State Structural Characterization
While crystallography provides a static picture of the solid state, spectroscopic techniques are essential for understanding the structure and dynamics of the this compound complex in solution, which is more relevant to its function as a chelator.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for probing the solution-state structure. ¹H and ¹³C NMR spectra would show characteristic shifts in the signals of the EGTA ligand upon binding to calcium. The magnitude of these shifts can provide information about the conformation of the ligand and the nature of the Ca-ligand interaction. For instance, the chemical environment of the methylene (B1212753) protons adjacent to the carboxylate and nitrogen groups would be significantly altered upon chelation. researchgate.net Advanced NMR techniques, such as 2D NMR (COSY, HSQC), could establish through-bond and through-space connectivities, helping to map the complete solution structure.
Extended X-ray Absorption Fine Structure (EXAFS): EXAFS is another technique capable of providing structural information in non-crystalline samples, including solutions. It can determine the local atomic environment around the calcium ion. By analyzing the oscillations in the X-ray absorption spectrum above the Ca K-edge, one can determine the type, number, and distance of the neighboring atoms (primarily oxygen and nitrogen from the EGTA ligand) in the first few coordination shells around the calcium atom. This would provide average Ca-O and Ca-N bond lengths in the solvated state, complementing the precise data obtained from solid-state crystallography.
Table of Compound Names
| Common Name / Abbreviation | Systematic Name |
|---|---|
| This compound | This compound |
| EGTA | 2,2'-(Ethylenebis(oxy))bis(azanediyl))tetraacetic acid or Egtazic acid |
| Calcium Chloride | Calcium Chloride |
| Calcite | Calcium Carbonate |
| Aragonite | Calcium Carbonate |
| Vaterite | Calcium Carbonate |
Dynamic Behavior and Ligand Exchange Processes
The dynamic behavior of this compound (Calcium-EGTA) complexes in solution is characterized by intricate ligand exchange processes. These dynamics are crucial for understanding the role of EGTA as a calcium chelator in various chemical and biological systems. The exchange of the EGTA ligand with other ligands or the dissociation of the calcium ion from the complex is not instantaneous and is influenced by several factors, including pH, temperature, and the presence of other cations.
The kinetics of these exchange reactions have been investigated using various techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and stopped-flow spectrofluorimetry. acs.orgcore.ac.uk These methods allow for the determination of the rates at which the calcium ion associates with and dissociates from the EGTA molecule.
Studies have shown that the ligand exchange reactions involving multidentate ligands like EGTA can be slow, which has significant implications for the speciation of metal ions in solution. rsc.org The presence of other ions, such as magnesium, can also influence the dynamic behavior of Calcium-EGTA complexes. researchgate.net
Research has indicated that the dissociation of calcium from EGTA is a key kinetic parameter. For instance, at a pH of 7.20 and a temperature of 22°C, EGTA exhibits a relatively small binding rate constant for calcium, in the range of 3 x 10(6) M-1s-1. nih.gov This is attributed to the need for protons to dissociate from the chelator before calcium binding can occur. nih.gov
The dynamic nature of Calcium-EGTA complexes is further highlighted by studies on similar chelators. For example, the development of hybrid chelators between EGTA and BAPTA was aimed at achieving intermediate exchange rates. nih.gov This underscores the tunability of the dynamic properties of these types of molecules through synthetic modifications.
The following table summarizes key kinetic parameters for the interaction of calcium with EGTA and related chelators, as reported in various studies.
| Chelator | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Conditions | Reference |
| EGTA | 3 x 10⁶ | - | pH 7.20, 22°C, 100-140 mM CsCl, 20-40 mM Cs-HEPES, 8 mM NaCl | nih.gov |
| Indo-1 | 5 x 10⁸ to 1 x 10⁹ | 130 | pH 7.0 (with EDTA) or pH 8.0 (with EGTA), 20°C | core.ac.uk |
| Fura-2 | ~5 x 10⁸ | 84 | pH 7.0 to 8.0, 0.1 M KCl, 20°C | core.ac.uk |
Spectroscopic Characterization of Calcium 2,2 Ethylenebis Oxy Bisacetate
Vibrational Spectroscopy (Infrared and Raman)
The vibrational spectrum of Calcium 2,2'-(ethylenebis(oxy))bisacetate can be understood by considering the contributions from the ethylene (B1197577) glycol diether backbone and the acetate (B1210297) moieties. The spectrum of the free ligand, 2,2'-(ethylenebis(oxy))bisacetic acid, serves as a crucial reference. In the free acid, a broad absorption band is typically observed in the IR spectrum in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups. A strong carbonyl (C=O) stretching vibration is also prominent, usually around 1700-1750 cm⁻¹.
Upon chelation with calcium, significant changes in the vibrational spectra are expected, particularly in the regions associated with the carboxylate and ether groups. The disappearance of the broad O-H stretching band and the appearance of bands associated with coordinated water molecules, if present, would be a clear indication of salt formation.
Key vibrational modes for this compound include:
C-H Stretching: The aliphatic C-H stretching vibrations of the ethylene and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region.
C-O-C Stretching: The ether C-O-C asymmetric and symmetric stretching modes are characteristic and typically appear in the 1050-1150 cm⁻¹ range in the IR spectrum. uvic.ca
Carboxylate Stretching: The most informative vibrations are those of the carboxylate group. Upon deprotonation and coordination to a metal ion, the C=O stretching vibration is replaced by two distinct bands: the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations.
Table 1: Predicted Characteristic Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Notes |
| O-H Stretching (of coordinated water) | 3200-3500 | Broad absorption, if water is present in the coordination sphere. |
| C-H Stretching (aliphatic) | 2850-3000 | Arising from the ethylene and methylene groups of the ligand backbone. |
| Asymmetric COO⁻ Stretching (νₐₛ) | 1550-1650 | The position of this band is sensitive to the coordination mode of the carboxylate group. |
| Symmetric COO⁻ Stretching (νₛ) | 1300-1450 | The separation between the asymmetric and symmetric stretching frequencies (Δν) provides insight into the carboxylate coordination mode. |
| C-O-C Asymmetric Stretching | 1050-1150 | Characteristic of the ether linkages in the ligand backbone. Phenyl alkyl ethers often show two strong absorbances for C–O stretching at approximately 1050 and 1250 cm⁻¹. uvic.ca |
| Ca-O Stretching | 200-500 | Low-frequency modes corresponding to the vibration of the calcium-oxygen bonds. These are often weak in the IR spectrum but can be more prominent in the Raman spectrum. |
This table is based on general spectroscopic principles and data from analogous compounds.
The coordination of the calcium ion to the carboxylate and ether oxygen atoms induces noticeable shifts in their respective vibrational frequencies.
For the carboxylate group , the separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ(COO⁻) - νₛ(COO⁻)) is a diagnostic indicator of the coordination mode.
Ionic interaction: A large Δν value, similar to that of the sodium salt, suggests a predominantly ionic interaction.
Bidentate chelation: A smaller Δν value compared to the ionic case is indicative of a bidentate chelating coordination, where both oxygen atoms of the carboxylate group bind to the same calcium ion.
Bridging coordination: An intermediate Δν value can suggest a bridging mode, where the carboxylate group links two different calcium ions. Studies on dicarboxylates of alkaline-earth metals have shown that for calcium, both chelate and bridge structures can appear. princeton.edu
For the ether group , the coordination of the ether oxygen atoms to the calcium ion is expected to cause a shift in the C-O-C stretching vibrations. This interaction typically weakens the C-O bond, leading to a decrease in the C-O-C stretching frequency, although this shift can sometimes be small and difficult to discern amidst other vibrations in the fingerprint region. The presence of calcium-ether coordination is often inferred from a combination of vibrational data and other structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, in a molecule.
In the ¹H NMR spectrum of this compound in a suitable solvent like D₂O, the protons of the ligand will exhibit characteristic chemical shifts. The coordination of the carboxylate and ether groups to the diamagnetic Ca²⁺ ion will influence the electronic environment of the nearby protons, leading to changes in their chemical shifts compared to the free ligand.
¹H NMR: The protons on the carbons adjacent to the ether oxygens (O-CH₂-CH₂-O) and the methylene protons adjacent to the carboxylate groups (O-CH₂-COO⁻) are expected to be the most affected. Hydrogens on carbons next to an ether oxygen typically show absorptions in the 3.4 to 4.5 δ range. uvic.ca The coordination to calcium would likely lead to a downfield shift of these resonances due to the electron-withdrawing effect of the cation.
¹³C NMR: Similarly, in the ¹³C NMR spectrum, the carbon atoms of the carboxylate groups and the carbons of the ethylene glycol diether backbone will show shifts upon complexation with calcium. Ether carbon atoms typically absorb in the 50 to 80 δ range. uvic.ca The carboxylate carbon signal is expected to be significantly shifted compared to the free carboxylic acid.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O
| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |
| ¹H | -O-CH ₂-CH ₂-O- | 3.5 - 4.0 | A singlet or a narrow multiplet is expected, with a downfield shift compared to the free ligand due to coordination with Ca²⁺. |
| ¹H | -O-CH ₂-COO⁻ | 3.8 - 4.5 | A singlet is expected, likely shifted downfield from the corresponding protons in the free ligand. |
| ¹³C | -O-C H₂-C H₂-O- | 65 - 75 | Two distinct signals may be observed if the two carbons are inequivalent due to the molecular conformation. The shifts are expected to be influenced by the coordination to the calcium ion. |
| ¹³C | -O-C H₂-COO⁻ | 60 - 70 | The chemical shift of this carbon is sensitive to the electronic environment and will be affected by the proximity of the calcium ion. |
| ¹³C | -C OO⁻ | 175 - 185 | The carboxylate carbon resonance is typically found at a lower field and its position can provide information about the nature of the metal-carboxylate interaction. |
This table provides estimated chemical shift ranges based on known values for similar functional groups and the expected effects of coordination to a diamagnetic metal ion.
While solid-state NMR can provide information about the structure in the crystalline form, solution-state NMR is invaluable for understanding the species present in solution. For this compound, NMR can be used to study:
Ligand Conformation: The coupling constants between protons can provide information about the dihedral angles and thus the conformation of the ethylene glycol diether chain in solution.
Complexation Equilibria: By monitoring the chemical shifts as a function of the calcium-to-ligand ratio, it is possible to study the stoichiometry and stability of the complex in solution.
Dynamic Processes: Temperature-dependent NMR studies can reveal dynamic processes such as ligand exchange or conformational changes. If the ligand is fluxional on the NMR timescale, averaged signals will be observed.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a charged species like this compound, electrospray ionization (ESI) is a particularly suitable soft ionization technique that can transfer the intact complex from solution to the gas phase.
The ESI-MS spectrum of this compound is expected to show a prominent peak corresponding to the molecular ion, [Ca(C₆H₈O₆)]⁺. The isotopic pattern of this peak would confirm the presence of calcium, which has several naturally occurring isotopes.
Fragmentation of the molecular ion in the mass spectrometer, for instance through collision-induced dissociation (CID), can provide structural information. Expected fragmentation pathways could include:
Loss of small neutral molecules such as CO₂ or H₂O (if present).
Cleavage of the ether linkages.
Loss of the entire ligand from the calcium ion.
The interpretation of the mass spectra of coordination complexes can sometimes be complex, as the observed gas-phase species may not always directly reflect the species present in solution. researchgate.net However, it remains an indispensable tool for confirming the molecular weight and obtaining structural clues about the complex. uvic.ca
Other Advanced Spectroscopic Techniques (e.g., X-ray Absorption Spectroscopy)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. For this compound, XAS, particularly X-ray Absorption Near-Edge Structure (XANES), can be used to probe the coordination environment of the calcium ion.
Theoretical and Computational Studies on Calcium 2,2 Ethylenebis Oxy Bisacetate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It has become a popular tool for studying the structural and electronic properties of metal complexes due to its balance of accuracy and computational cost. nih.gov
Geometry Optimization and Electronic Structure Analysis of Complexes
Geometry optimization is a fundamental step in computational chemistry that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. arxiv.org For Calcium 2,2'-(ethylenebis(oxy))bisacetate, DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, can be used to determine the most stable three-dimensional structure of the complex. nih.gov This process yields crucial information on bond lengths, bond angles, and dihedral angles, which define the coordination geometry of the calcium ion with the oxygen and nitrogen atoms of the ligand.
The electronic structure of the optimized complex can be further analyzed by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller gap generally suggests higher reactivity. nih.gov Analysis of the spatial distribution of these orbitals can reveal the regions of the molecule most likely to be involved in electron donation (HOMO) and acceptance (LUMO).
Illustrative Data Table for Geometry Optimization:
| Parameter | Optimized Value (Å or °) |
| Ca-O (carboxylate) Bond Length | 2.35 |
| Ca-O (ether) Bond Length | 2.50 |
| Ca-N Bond Length | 2.65 |
| O-Ca-O Bond Angle | 85.5 |
| N-Ca-N Bond Angle | 75.2 |
| Note: The data in this table is representative and illustrates typical values that would be obtained from DFT calculations. Specific experimental or published computational data for this exact complex is not readily available. |
Illustrative Data Table for Electronic Structure Analysis:
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 5.3 |
| Note: The data in this table is representative and illustrates typical values that would be obtained from DFT calculations. Specific experimental or published computational data for this exact complex is not readily available. |
Prediction of Binding Energies and Ligand Affinities
DFT calculations are also employed to predict the binding energy between the calcium ion and the 2,2'-(ethylenebis(oxy))bisacetate ligand. This is typically calculated as the difference in energy between the optimized complex and the sum of the energies of the isolated calcium ion and the free ligand. A more negative binding energy indicates a more stable complex. These calculations can be performed in both the gas phase and in solution, often using a polarizable continuum model (PCM) to account for the solvent effects. nih.gov The calculated binding affinities can be correlated with experimentally determined stability constants, such as pKa values, which for the Ca-EGTA complex are known to be pH-dependent. nih.gov
Illustrative Data Table for Binding Energy:
| Medium | Calculated Binding Energy (kcal/mol) |
| Gas Phase | -350 |
| Water (PCM) | -280 |
| Note: The data in this table is representative and illustrates typical values that would be obtained from DFT calculations. Specific experimental or published computational data for this exact complex is not readily available. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com This technique is particularly useful for investigating the dynamic behavior of complexes in solution and understanding the role of the solvent.
Simulation of Dynamic Behavior in Various Solvents
MD simulations can model the behavior of this compound in different solvent environments, such as water or organic solvents. By simulating the system for nanoseconds or longer, it is possible to observe the conformational changes of the ligand, the flexibility of the complex, and the interactions with the surrounding solvent molecules. Key properties that can be extracted from these simulations include the root-mean-square deviation (RMSD) to assess structural stability and the diffusion coefficient to characterize the mobility of the complex in the solvent. nih.gov
Illustrative Data Table for MD Simulation Parameters:
| Parameter | Value |
| Simulation Time | 100 ns |
| Solvent | Water (TIP3P model) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Note: The data in this table is representative and illustrates typical parameters for an MD simulation. |
Elucidation of Solvent Effects on Calcium Coordination
The solvent plays a crucial role in the coordination of metal ions. MD simulations can elucidate these effects by analyzing the radial distribution functions (RDFs) between the calcium ion and the solvent molecules. The RDF provides information about the probability of finding a solvent molecule at a certain distance from the ion, revealing the structure of the solvation shells. researchgate.net Integration of the first peak of the RDF yields the coordination number, which is the average number of solvent molecules in the first solvation shell. These simulations can show how water molecules compete with the ligand's donor atoms for coordination sites around the calcium ion and how the hydrogen-bonding network of the solvent influences the complex's stability and dynamics. researchgate.netmdpi.com
Illustrative Data Table for Solvent Effects:
| Property | Value |
| First Solvation Shell Radius (Ca-O water) | 2.4 Å |
| Coordination Number of Water | 1-2 (in complex) |
| Diffusion Coefficient of Complex in Water | 0.5 x 10⁻⁵ cm²/s |
| Note: The data in this table is representative and illustrates typical values that would be obtained from MD simulations. Specific experimental or published computational data for this exact complex is not readily available. |
Ab Initio and Hybrid Methods for Precise Electronic Structure Description
For a more precise description of the electronic structure, methods beyond standard DFT, such as ab initio and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, can be utilized. aps.orgnih.gov Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate electronic properties, though at a greater computational expense. aps.org These methods are particularly useful for benchmarking the results from less computationally demanding methods like DFT. nih.gov
Hybrid QM/MM methods offer a compromise by treating the chemically active region of the system (e.g., the calcium ion and its immediate coordination sphere) with a high-level quantum mechanical method, while the rest of the system (e.g., the bulk solvent) is treated with a more computationally efficient molecular mechanics force field. This approach allows for the accurate study of large systems, such as the complex solvated in a box of water molecules, capturing both the detailed electronic effects of the coordination and the statistical nature of the solvent environment. researchgate.net Such calculations can provide a refined understanding of charge distribution and polarization effects within the complex. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chelation Efficiency
The fundamental concept of QSAR lies in the hypothesis that the efficacy of a chelating agent is a function of its molecular structure and physicochemical properties. For the 2,2'-(ethylenebis(oxy))bisacetate anion, its high affinity and selectivity for calcium ions are attributed to its specific three-dimensional conformation, which allows for the effective coordination of the Ca²⁺ ion. The parent chelator, EGTA, is well-known for its higher preference for Ca²⁺ over other divalent cations like Mg²⁺, a property attributed to the flexibility of its ether linkages and the stereochemistry of its binding pocket. youtube.com
A theoretical QSAR study on a series of chelating agents structurally related to 2,2'-(ethylenebis(oxy))bisacetate would involve the following steps:
Dataset Compilation: A dataset of various chelating agents with experimentally determined calcium chelation efficiencies (e.g., stability constants, log K) would be assembled.
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding the electrostatic interactions between the negatively charged carboxylate groups of the ligand and the positively charged calcium ion.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters. The "claw-like" structure of chelators is a key steric feature. youtube.com
Model Development and Validation: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical model is built that correlates a subset of the calculated descriptors with the observed chelation efficiency. The predictive power of the resulting QSAR model is then rigorously evaluated using internal and external validation techniques. nih.gov
For the 2,2'-(ethylenebis(oxy))bisacetate ligand, key descriptors in a hypothetical QSAR model would likely include the distances and angles between the coordinating oxygen and nitrogen atoms, the flexibility of the ethylene (B1197577) glycol backbone, and the partial charges on the carboxylate oxygen atoms. These features collectively determine the pre-organization of the ligand and its ability to form a stable coordination complex with the calcium ion.
To illustrate the potential output of such a study, a hypothetical QSAR data table is presented below. This table showcases the types of descriptors that would be considered and their hypothetical correlation with calcium chelation efficiency for a series of related chelating agents.
Hypothetical QSAR Data for Calcium Chelators
| Compound | Log K (Stability Constant) | Molecular Volume (ų) | Sum of Partial Charges on Carboxylate Oxygens | Distance between N atoms (Å) |
|---|---|---|---|---|
| Ligand A | 10.5 | 280 | -3.2 | 5.1 |
| Ligand B | 9.8 | 275 | -3.1 | 5.3 |
| 2,2'-(ethylenebis(oxy))bisacetate | 11.0 | 290 | -3.4 | 5.0 |
| Ligand C | 8.5 | 260 | -2.9 | 5.5 |
This theoretical application of QSAR modeling provides a powerful framework for the rational design of novel chelating agents with enhanced efficiency and selectivity for specific metal ions. By identifying the key structural determinants of chelation, computational models can guide the synthesis of new molecules with improved therapeutic or industrial applications.
Research Applications and Functional Investigations of Calcium 2,2 Ethylenebis Oxy Bisacetate
Role in Metal Ion Sequestration and Separation Science
The chelating nature of the 2,2'-(ethylenebis(oxy))bisacetate ligand is central to its function in sequestering metal ions. This property is largely dictated by the parent acid, EGTA, which is a well-characterized chelating agent.
Investigation of Selective Binding for Divalent Metal Ions
The parent ligand of Calcium 2,2'-(ethylenebis(oxy))bisacetate, EGTA, is renowned for its high selectivity for calcium ions (Ca²⁺) over other divalent metal ions, particularly magnesium (Mg²⁺). wikipedia.org This selectivity is crucial in many biological and chemical systems where Ca²⁺ and Mg²⁺ are often present together, but their specific concentrations need to be independently controlled. The affinity of EGTA for Ca²⁺ is approximately a thousand times greater than for Mg²⁺. interchim.fr This high selectivity is attributed to the specific stereochemistry of the EGTA molecule, which forms a more stable complex with the larger Ca²⁺ ion compared to the smaller Mg²⁺ ion.
Spectrophotometric studies have been conducted on the complexes formed between EGTA and various metal ions. oregonstate.edu These studies reveal that many of the metal-EGTA complexes exhibit characteristic absorption spectra in the ultraviolet and visible regions, allowing for the qualitative and quantitative analysis of these ions. For instance, significant spectral changes are observed upon chelation of iron(II), copper(II), and palladium(II) in the UV region. oregonstate.edu The stoichiometry of these complexes is typically 1:1, with one metal ion being bound by one EGTA molecule. oregonstate.edu
Table 1: Stability Constants (log K) of EGTA with Various Divalent Metal Ions
| Metal Ion | Log K | Reference |
| Ca²⁺ | 11.0 | wikipedia.org |
| Mg²⁺ | 5.2 | wikipedia.org |
| Mn²⁺ | 12.3 | interchim.fr |
| Fe²⁺ | 11.8 | oregonstate.edu |
| Co²⁺ | 12.7 | interchim.fr |
| Ni²⁺ | 13.6 | interchim.fr |
| Cu²⁺ | 17.8 | interchim.fr |
| Zn²⁺ | 12.8 | interchim.fr |
This table illustrates the high affinity of EGTA for various divalent metal ions, with a particularly strong affinity for copper and a notable selectivity for calcium over magnesium.
Potential in Model Systems for Environmental Contaminant Chelation (excluding human safety)
The strong chelating ability of the 2,2'-(ethylenebis(oxy))bisacetate ligand suggests its potential use in model systems for the chelation of environmental contaminants, particularly heavy metal ions. While specific studies on the calcium salt for this purpose are not prevalent, the known interactions of EGTA with heavy metals provide a basis for this application. EGTA has been shown to form stable complexes with various heavy metal ions, which could be leveraged in studies aimed at understanding and modeling the sequestration of these contaminants from aqueous environments. interchim.froregonstate.edu For example, the formation of stable chelates with ions like lead(II) and cadmium(II) could be investigated in model systems to explore strategies for their removal from contaminated water sources.
Applications in Materials Science Research
The unique properties of this compound also lend themselves to applications in the field of materials science.
Precursor in the Synthesis of Calcium-Based Materials
This compound can be considered a potential precursor for the synthesis of calcium-based materials, such as calcium oxide (CaO) and calcium phosphate (B84403) (CaP). The thermal decomposition of calcium carboxylates is a common method for producing high-purity metal oxides. For instance, the thermal decomposition of calcium acetate (B1210297) and calcium bis(acetylacetonate) yields calcium carbonate, which upon further heating, decomposes to calcium oxide. srce.hrresearchgate.netresearchgate.netmdpi.com It is plausible that this compound would follow a similar decomposition pathway, offering a route to synthesize nano-structured calcium oxide with potentially different morphologies or properties due to the nature of the organic ligand.
Furthermore, in the wet chemical synthesis of calcium phosphates, controlling the calcium ion concentration is crucial. nih.govresearchgate.net this compound could serve as a soluble and stable source of calcium ions, allowing for controlled precipitation of various calcium phosphate phases, such as hydroxyapatite (B223615) or tricalcium phosphate, which have significant biomedical applications. nih.gov
Table 2: Thermal Decomposition Products of Related Calcium Carboxylates
| Precursor Compound | Intermediate Product | Final Product (at high temp.) | Reference |
| Calcium Acetate | Calcium Carbonate | Calcium Oxide | mdpi.com |
| Calcium Bis(acetylacetonate) | Calcite (Calcium Carbonate) | Calcium Oxide | srce.hrresearchgate.net |
This table provides examples of how calcium carboxylates can be used as precursors to synthesize calcium oxide through thermal decomposition.
Exploration as a Chelating Additive in Advanced Materials Research
In advanced materials research, chelating agents can play a critical role in controlling the synthesis and properties of materials. The 2,2'-(ethylenebis(oxy))bisacetate ligand, present in its calcium salt form, could be explored as a chelating additive. For example, in the synthesis of polymer composites or ceramics, the presence of a chelating agent can influence the dispersion of metal ions, control the rate of polymerization or crystallization, and ultimately affect the final material's properties. The ability of the ligand to selectively bind certain metal ions could be exploited to prevent unwanted side reactions or to incorporate specific metal ions into the material matrix in a controlled manner.
Biological Research Probes and Model Systems
The most well-documented application of this compound is in biological research, where it serves as a crucial component of calcium buffer systems and as a model for studying calcium-dependent processes. nih.govnih.govresearchgate.netthermofisher.com
The calcium salt of EGTA is a primary component in the formulation of calcium buffers. researchgate.net These buffers are essential for in vitro studies of biological processes that are sensitive to calcium concentration. By mixing appropriate ratios of calcium-bound EGTA (this compound) and free EGTA, researchers can create solutions with a precise and stable free calcium ion concentration in the micromolar to nanomolar range. nih.govresearchgate.netthermofisher.com This is critical for investigating the function of calcium-binding proteins, enzymes, and ion channels. nih.gov
The use of Calcium EGTA in these buffer systems allows for the meticulous control of calcium levels, thereby enabling researchers to probe the specific effects of calcium on cellular functions. nih.govresearchgate.net For example, by systematically varying the free calcium concentration, one can determine the calcium affinity of a particular protein or the calcium dependence of a specific cellular response. The kinetics of calcium binding by EGTA have been studied, and it is known that the buffering action occurs on a millisecond timescale, which is important for studying rapid calcium signaling events. nih.gov
Table 3: Components of a Typical Calcium-EGTA Buffer System
| Component | Purpose |
| EGTA (free acid or salt form) | The primary chelating agent that binds Ca²⁺. |
| This compound | The source of Ca²⁺ ions already complexed with EGTA. |
| pH Buffer (e.g., HEPES, MOPS) | To maintain a constant pH, as the affinity of EGTA for Ca²⁺ is pH-dependent. |
| Other salts (e.g., KCl, MgCl₂) | To adjust the ionic strength and provide other necessary ions for the biological system under study. |
This table outlines the essential components of a calcium buffer system utilizing this compound to precisely control free calcium ion concentrations for biological research.
Fundamental Studies of Calcium-Ligand Interactions Relevant to Biological Systems
The selective chelation of calcium ions is a critical process in numerous biological phenomena, and understanding the principles governing these interactions is fundamental to cell biology. This compound serves as an invaluable model compound in these investigations due to the well-characterized nature of the EGTA ligand.
Studies focusing on calcium-ligand interactions often utilize EGTA as a high-affinity chelator to probe the geometric and coordination preferences of calcium ions. thermofisher.com Calcium ions are known to preferentially interact with oxygen-containing functional groups, such as the carboxylate and ether oxygens present in the EGTA molecule. aatbio.com The structure of the EGTA ligand, with its flexible ethylenebis(oxy) backbone, allows it to wrap around the calcium ion, forming a stable, cage-like coordination complex. This interaction is highly selective for Ca²⁺ over other divalent cations like Mg²⁺, a feature that is particularly useful in mimicking the selective binding environments found in biological systems. aatbio.com
The thermodynamic parameters of the Ca²⁺-EGTA interaction, such as the binding affinity (K_d_), have been extensively studied. These studies provide a quantitative basis for understanding how biological molecules, such as proteins, can achieve high selectivity for calcium. The binding of Ca²⁺ to EGTA is significantly less sensitive to pH changes compared to other chelators like EDTA, making it a more reliable tool in buffered biological solutions. thermofisher.com
Table 1: Comparative Binding Affinities of EGTA and Related Chelators for Divalent Cations
| Chelator | Cation | Dissociation Constant (K_d) at pH 7 |
| EGTA | Ca²⁺ | ~150 nM |
| Mg²⁺ | ~1 mM | |
| BAPTA | Ca²⁺ | ~110 nM |
| Mg²⁺ | ~1.7 mM | |
| EDTA | Ca²⁺ | ~0.4 µM |
| Mg²⁺ | ~2 mM |
Note: The values presented are approximate and can vary with experimental conditions such as ionic strength and temperature.
Development of In Vitro Tools for Calcium Chelation Studies
The precise control of free calcium concentration is essential for a vast array of in vitro biochemical and physiological experiments. This compound, through the use of its parent chelator EGTA, is a fundamental component in the preparation of calcium buffers. These buffers are critical for calibrating calcium-sensitive fluorescent indicators and for establishing specific, stable concentrations of free Ca²⁺ in experimental solutions. thermofisher.com
By mixing calculated ratios of Ca²⁺-bound EGTA (as this compound) and free EGTA, researchers can create solutions with a known free calcium concentration, governed by the dissociation constant of the Ca-EGTA complex. thermofisher.com This technique is instrumental in studies investigating the calcium-dependency of enzymes, ion channels, and other proteins.
Furthermore, the acetoxymethyl (AM) ester derivative of EGTA, known as EGTA-AM, has been developed as a tool to manipulate intracellular calcium concentrations. thermofisher.com While not the calcium salt itself, its application relies on the fundamental chelation properties demonstrated by this compound. Once loaded into cells, intracellular esterases cleave the AM groups, releasing the active EGTA chelator. This allows for the controlled buffering of intracellular Ca²⁺, enabling researchers to probe the effects of calcium on various cellular functions. thermofisher.com The relatively slow on-rate of EGTA for Ca²⁺ binding, compared to other chelators like BAPTA, makes it particularly useful for studying slower, more general effects of calcium buffering. thermofisher.com
Design of Model Systems to Understand Calcium's Role in Cellular Processes (excluding clinical)
This compound, or more commonly the EGTA chelator, is widely employed in the design of non-clinical model systems to elucidate the intricate roles of calcium in cellular signaling and function. By selectively reducing the concentration of extracellular or intracellular free calcium, researchers can investigate the calcium-dependence of a multitude of cellular events.
For instance, EGTA is frequently added to cell culture media to chelate free calcium, thereby preventing the activation of calcium-dependent proteases that can damage cells. aatbio.com This application is crucial for maintaining the viability and integrity of cell preparations during experimental manipulations. In studies of neuronal function, EGTA can be used to demonstrate the necessity of extracellular calcium for neurotransmitter release. By chelating extracellular Ca²⁺, the influx of calcium through voltage-gated channels is prevented, leading to an inhibition of synaptic transmission. researchgate.net
In the field of cell biology, EGTA has been used to create model systems to study processes such as cell adhesion and motility, which are often dependent on calcium-sensitive adhesion molecules. Moreover, by manipulating intracellular calcium levels with tools like EGTA-AM, researchers can explore the role of calcium in signaling pathways that control gene expression, cell proliferation, and apoptosis. rndsystems.comnih.gov For example, studies have shown that lowering intracellular calcium with EGTA can trigger apoptosis through the activation of caspase-3-like proteases. nih.gov
Table 2: Examples of Cellular Processes Investigated Using EGTA-based Calcium Chelation
| Cellular Process | Model System | Observation upon Calcium Chelation |
| Neurotransmitter Release | Neuronal cultures | Inhibition of synaptic vesicle fusion |
| Muscle Contraction | Isolated muscle fibers | Prevention of force generation |
| Fertilization | In vitro fertilization models | Blockade of sperm capacitation and acrosome reaction |
| Apoptosis | Neuroblastoma cell lines | Induction of caspase-3 activity |
| Enzyme Regulation | Cell-free enzymatic assays | Deactivation of calcium-dependent enzymes like calpain |
Catalytic Research Applications
While the primary research applications of this compound have been in the realm of biological calcium chelation, there is growing interest in the catalytic potential of calcium complexes. Calcium is an earth-abundant and non-toxic metal, making calcium-based catalysts an attractive area of research for sustainable chemistry.
Recent studies have explored the use of calcium complexes with various organic ligands as catalysts in a range of chemical transformations. Although specific research detailing the catalytic use of this compound is not extensive, the principles of calcium coordination chemistry that it exemplifies are relevant. For example, calcium complexes have been shown to catalyze reactions such as the hydrocyanation of hydrazones. beilstein-journals.org In these systems, the calcium ion acts as a Lewis acid to activate the substrate. The coordination environment provided by the ligand is crucial for the catalytic activity and selectivity of the complex. The structural features of the EGTA ligand, with its multiple oxygen donor atoms, could potentially be adapted for the design of novel calcium catalysts.
The investigation into the catalytic applications of calcium compounds is a developing field, and the well-defined coordination chemistry of this compound could serve as a valuable starting point for the design and synthesis of new, efficient, and environmentally benign catalysts.
Emerging Research Trends and Future Perspectives for Calcium 2,2 Ethylenebis Oxy Bisacetate
Integration with Nanotechnology for Advanced Functional Materials
The intersection of coordination chemistry and nanotechnology offers a fertile ground for the development of advanced functional materials. While direct research on the use of Calcium 2,2'-(ethylenebis(oxy))bisacetate in nanotechnology is nascent, the known properties of its constituent components—calcium ions and a flexible polyether carboxylate ligand—provide a strong basis for projecting its potential applications.
The utility of calcium-based nanoparticles, such as calcium phosphate (B84403), calcium oxide, and calcium carbonate, is well-established in fields ranging from biomedicine to environmental remediation. nih.govresearchgate.netresearchgate.net These nanoparticles can serve as carriers for therapeutic agents and have been shown to enhance the stress tolerance of plants. researchgate.netnih.gov The 2,2'-(ethylenebis(oxy))bisacetate ligand could be employed as a stabilizing agent or a functionalizing moiety for such nanoparticles, potentially influencing their size, morphology, and surface charge, which are critical factors in their interaction with biological systems. nih.gov For instance, the encapsulation of bioactive compounds within nanoparticle carriers can improve their stability and bioavailability. mdpi.com
Furthermore, the self-assembly properties of coordination polymers open up possibilities for creating novel nanomaterials. researchgate.netnih.govresearchgate.net The reaction of this compound with other metal ions or organic linkers could lead to the formation of metal-organic frameworks (MOFs) or coordination polymer nanoparticles with tailored pore sizes and functionalities. researchgate.netresearchgate.net Such materials have shown promise in gas storage, separation, and catalysis. researchgate.net The flexible nature of the ethylenebis(oxy)bisacetate ligand could impart unique dynamic properties to these materials, making them responsive to external stimuli. nih.gov
Table 1: Potential Nanotechnology Applications of this compound
| Application Area | Potential Role of this compound | Desired Outcome |
| Drug Delivery | Ligand for functionalizing nanoparticles; Calcium source for nanoparticle synthesis. nih.govnih.gov | Improved drug loading, controlled release, enhanced biocompatibility. |
| Biomedical Imaging | Component of contrast agent formulations. | Enhanced imaging resolution and targeting. |
| Functional Coatings | Precursor for thin film deposition. | Biocompatible and anti-fouling surfaces. |
| Catalysis | Building block for Metal-Organic Frameworks (MOFs). researchgate.net | Catalysts with high selectivity and activity. |
Application of Advanced Spectroscopic and Imaging Techniques (e.g., Cryo-EM for complex assemblies)
The comprehensive characterization of the structure and dynamics of complex molecular assemblies is crucial for understanding their function and for the rational design of new materials. While traditional techniques provide valuable information, advanced methods are needed to probe the intricate details of systems involving flexible ligands like 2,2'-(ethylenebis(oxy))bisacetate.
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of biological macromolecules and, more recently, for the structural elucidation of small molecules and their complexes. acs.orgnih.govnih.govportlandpress.comspringernature.com Although no specific Cryo-EM studies on this compound have been reported, the technique holds immense potential. It could be used to visualize the three-dimensional arrangement of self-assembled structures, such as coordination polymers or nanoparticles, formed from this compound. nih.gov This would provide unprecedented insights into their morphology, porosity, and the coordination environment of the calcium ion.
In addition to Cryo-EM, other advanced spectroscopic techniques are vital for a complete understanding. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule, revealing insights into the coordination of the carboxylate groups to the calcium ion and conformational changes in the ethylenebis(oxy) chain. nih.govnih.govmdpi.com X-ray diffraction (XRD) is indispensable for determining the crystal structure of the compound and its derivatives in the solid state, providing precise bond lengths and angles. nih.govnih.govmdpi.com
Furthermore, advanced NMR techniques, including solid-state NMR, can probe the local environment of the atoms within the compound, offering information on connectivity and dynamics in both solution and the solid state. The combination of these techniques can provide a holistic picture of the structure-property relationships in materials derived from this compound.
Table 2: Advanced Analytical Techniques for Characterizing this compound Systems
| Technique | Information Gained | Relevance to Research |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of complex assemblies. acs.orgspringernature.com | Understanding the morphology of nanoparticles and coordination polymers. |
| Fourier Transform Infrared (FTIR) Spectroscopy | Vibrational modes, functional group coordination. nih.govmdpi.com | Confirming metal-ligand binding and identifying different polymorphic forms. |
| Raman Spectroscopy | Molecular vibrations, crystal lattice phonons. nih.govnih.gov | Complementary information to FTIR, useful for aqueous systems. |
| X-Ray Diffraction (XRD) | Crystal structure, phase identification, crystallinity. nih.govnih.gov | Determining the precise atomic arrangement in the solid state. |
| Solid-State NMR Spectroscopy | Local atomic environment, molecular dynamics. | Characterizing amorphous or poorly crystalline materials. |
Rational Design and Synthesis of Novel Analogues with Tunable Coordination Properties
The ability to rationally design and synthesize molecules with specific properties is a cornerstone of modern chemistry. The 2,2'-(ethylenebis(oxy))bisacetate ligand provides a versatile platform for the design of novel analogues with tunable coordination properties. By systematically modifying the structure of the ligand, it is possible to influence the geometry, stability, and reactivity of the resulting metal complexes. slideshare.netnih.govnih.gov
One approach to creating novel analogues is to alter the length and flexibility of the polyether chain. For example, replacing the ethylene (B1197577) glycol unit with longer or more rigid spacers could lead to the formation of coordination polymers with different topologies and pore sizes. slideshare.net The introduction of different functional groups onto the ligand backbone could also be used to impart new functionalities, such as luminescence or redox activity. researchgate.net
The synthesis of these novel ligands could be achieved through established organic chemistry methodologies. nih.gov Subsequent reaction with calcium salts or other metal ions would lead to the formation of new coordination compounds. nih.govsemanticscholar.org The principles of coordination-driven self-assembly can be harnessed to direct the formation of specific supramolecular architectures, such as discrete cages or extended networks. nih.govacs.org
The systematic study of these novel analogues would lead to a deeper understanding of the structure-property relationships that govern the behavior of this class of compounds. This knowledge could then be used to design materials with optimized properties for specific applications, such as selective ion sensing, gas separation, or catalysis. researchgate.net
Table 3: Strategies for the Rational Design of Novel Analogues
| Modification Strategy | Expected Impact on Coordination Properties | Potential Applications |
| Varying Polyether Chain Length | Altered flexibility and bite angle of the ligand. slideshare.net | Control over the dimensionality and topology of coordination polymers. |
| Introducing Substituents on the Backbone | Modified steric and electronic properties. researchgate.net | Tuning of solubility, stability, and host-guest interactions. |
| Altering the Carboxylate Groups | Changes in coordination modes (e.g., monodentate vs. bidentate). | Formation of complexes with different nuclearities and geometries. |
| Incorporating Different Donor Atoms | Introduction of soft donor atoms (e.g., sulfur) to bind to other metals. | Design of heterometallic complexes with unique properties. |
Predictive Modeling for Undiscovered Research Applications
In recent years, computational modeling and machine learning have become powerful tools for accelerating the discovery and design of new materials. bohrium.comarxiv.orgarxiv.orgrsc.orgmpg.deacs.org These methods can be used to predict the properties of hypothetical compounds, screen large virtual libraries of molecules, and identify promising candidates for experimental investigation.
For this compound and its analogues, predictive modeling could be employed to explore a wide range of potential applications. For example, quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the coordination of the ligand to calcium and other metal ions, providing insights into the electronic structure and stability of the resulting complexes. rsc.org This information can be used to predict their reactivity and to design catalysts with enhanced activity.
Molecular dynamics (MD) simulations can be used to study the self-assembly of these molecules into larger structures, such as nanoparticles and coordination polymers. rsc.org These simulations can provide information on the morphology, stability, and dynamic behavior of these materials, which is essential for understanding their performance in applications such as drug delivery and gas storage.
Machine learning models can be trained on existing experimental data to predict the properties of new, un-synthesized compounds. bohrium.comarxiv.orgmpg.de For instance, a model could be developed to predict the gas adsorption capacity of a MOF based on the structure of its organic linker. acs.org This would allow for the rapid screening of a large number of potential ligands, accelerating the discovery of new materials with superior performance. By leveraging these predictive modeling techniques, it is possible to explore a vast chemical space and identify new and unexpected applications for this compound and its derivatives.
Table 4: Predictive Modeling Approaches and Their Potential Applications
| Modeling Technique | Predicted Properties | Potential Research Applications |
| Quantum Chemistry (e.g., DFT) | Electronic structure, bond energies, reaction pathways. rsc.org | Design of catalysts, understanding of reaction mechanisms. |
| Molecular Dynamics (MD) Simulations | Self-assembly processes, material morphology, diffusion rates. rsc.org | Prediction of nanoparticle formation, modeling of drug release. |
| Machine Learning (ML) | Structure-property relationships, prediction of performance metrics. bohrium.comacs.org | High-throughput screening of ligands for MOF synthesis, prediction of gas separation efficiency. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity. | Prediction of biocompatibility and potential therapeutic applications. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Calcium 2,2'-(ethylenebis(oxy))bisacetate, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves esterification of ethylene glycol derivatives with acetic acid, followed by neutralization with calcium hydroxide. Key steps include:
- Precursor Preparation : Use 2,2'-[oxybis(ethyleneoxy)]bisacetyl dichloride (CAS 120086-57-9) as a reactive intermediate, as structurally analogous compounds have been synthesized via controlled hydrolysis .
- Purification : Recrystallization from anhydrous ethanol or size-exclusion chromatography to remove unreacted ligands. Purity verification via GC-MS (>98% by GC) or titration with EDTA .
- Critical Considerations : Monitor reaction pH to avoid calcium carbonate formation.
Q. How should researchers characterize the coordination geometry of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use FT-IR to identify carboxylate stretching frequencies (asymmetric ~1600 cm⁻¹, symmetric ~1400 cm⁻¹) and compare with free acetate ligands.
- Thermogravimetric Analysis (TGA) : Determine thermal stability and hydration state by mass loss profiles (e.g., water loss below 150°C, decomposition >300°C) .
- X-ray Diffraction (XRD) : Resolve crystal structure to confirm octahedral vs. tetrahedral coordination, noting potential polymorphism in hydrated forms.
Advanced Research Questions
Q. What mechanistic insights explain the compound’s chelation behavior in aqueous systems under varying pH conditions?
- Methodological Answer :
- Potentiometric Titration : Measure stability constants (log K) across pH 2–12 using calcium ion-selective electrodes. Compare with theoretical models (e.g., Extended Debye-Hückel equation) to assess ligand protonation effects .
- Computational Modeling : Employ density functional theory (DFT) to simulate ligand conformation changes (e.g., ethyleneoxy bridge flexibility) impacting metal binding .
- Data Contradiction Resolution : Discrepancies in reported log K values may arise from ionic strength differences (e.g., 0.1 M vs. 1.0 M KCl). Standardize experimental conditions and validate with independent techniques like isothermal titration calorimetry (ITC) .
Q. How can the compound’s role in membrane-based separation technologies be evaluated for environmental applications?
- Methodological Answer :
- Membrane Fabrication : Incorporate the compound into polymer matrices (e.g., polysulfone) via phase inversion. Assess ion selectivity using diffusion cells with mixed electrolytes (e.g., Ca²⁺/Mg²⁺ solutions) .
- Performance Metrics : Measure permeability coefficients (P, cm²/s) and rejection rates (%) under varying transmembrane pressures (1–10 bar). Compare with commercial ion-exchange membranes .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for validating reproducibility in thermodynamic studies of this compound?
- Methodological Answer :
- Replicate Design : Conduct triplicate experiments for stability constant determinations, reporting mean ± standard deviation (SD).
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to identify anomalous data points in titration datasets .
- Multivariate Analysis : Use principal component analysis (PCA) to correlate experimental variables (e.g., pH, temperature) with chelation efficiency .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) vs. aqueous buffers (e.g., Tris-HCl) using gravimetric methods.
- Hansen Solubility Parameters : Calculate HSP distances to identify solvent compatibility mismatches in prior studies .
- Critical Analysis : Discrepancies may arise from undefined hydration states (e.g., anhydrous vs. dihydrate). Characterize samples via Karl Fischer titration before solubility assays .
Theoretical & Applied Research Integration
Q. How does the compound’s structure inform its potential as a catalyst support in heterogeneous reactions?
- Methodological Answer :
- Surface Functionalization : Immobilize transition metals (e.g., Co²⁺) onto the carboxylate groups via ion exchange. Characterize active sites using X-ray photoelectron spectroscopy (XPS) .
- Catalytic Testing : Evaluate activity in model reactions (e.g., oxidative degradation of organic pollutants) under controlled O₂ flow. Compare turnover frequencies (TOF) with unsupported catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
